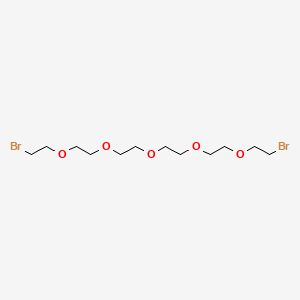

Bromo-PEG5-bromide

説明

特性

IUPAC Name |

1-[2-(2-bromoethoxy)ethoxy]-2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24Br2O5/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACSKPODWQXGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCBr)OCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Br2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434742 | |

| Record name | 1,17-DIBROMO-3,6,9,12,15-PENTAOXAHEPTADECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67705-77-5 | |

| Record name | 1,17-DIBROMO-3,6,9,12,15-PENTAOXAHEPTADECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Bromo-PEG5-bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG5-bromide, a bifunctional polyethylene glycol (PEG) linker, has emerged as a critical tool in modern drug discovery and development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its unique chemical architecture, featuring a flexible pentaethylene glycol chain flanked by two reactive bromide groups, offers a versatile platform for conjugating molecules of interest. This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, with a focus on its utility in the synthesis of PROTACs and other targeted therapeutics.

Core Chemical and Physical Properties

This compound is a viscous, typically light yellow to yellow liquid at room temperature. The presence of the hydrophilic PEG spacer imparts significant water solubility, a crucial characteristic for improving the pharmacokinetic profiles of conjugated molecules.[1][2] The terminal bromide atoms serve as excellent leaving groups in nucleophilic substitution reactions, enabling the covalent linkage of this spacer to various nucleophilic moieties.[3]

| Property | Value | Reference(s) |

| IUPAC Name | 1,17-dibromo-3,6,9,12,15-pentaoxaheptadecane | [4] |

| Synonyms | Br-PEG5-Br, 1,17-Dibromo-penta(ethylene glycol) | [4] |

| CAS Number | 67705-77-5 | [4] |

| Molecular Formula | C12H24Br2O5 | [4] |

| Molecular Weight | 408.12 g/mol | [5] |

| Appearance | Light yellow to yellow liquid | [5] |

| Purity | Typically ≥95% | [6] |

| Solubility | Soluble in water and most organic solvents. | [1][2] |

| Storage Conditions | Store at -20°C for long-term stability. Can be shipped at room temperature. | [7] |

| Stability | The thioether bond formed upon reaction with thiols is generally stable under physiological conditions. The PEG chain itself is relatively stable, though long chains can be susceptible to enzymatic degradation. | [1] |

Reactivity and Applications in PROTAC Synthesis

The primary utility of this compound lies in its ability to act as a linker in the synthesis of heterobifunctional molecules, most notably PROTACs. PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8][9] The PEG5 linker in this compound provides the necessary spatial separation and flexibility to allow for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[10]

The synthesis of a PROTAC using this compound typically involves sequential nucleophilic substitution reactions. For instance, one bromide can react with an amine or thiol group on a ligand for the target protein, and the other bromide can react with a corresponding nucleophile on a ligand for an E3 ligase, such as cereblon (CRBN) or von Hippel-Lindau (VHL).[6][11][12]

PROTAC-Mediated Protein Degradation Workflow

The following diagram illustrates the general workflow of PROTAC-mediated protein degradation, a process facilitated by linkers such as this compound.

Caption: Workflow of PROTAC synthesis and cellular action.

Experimental Protocols

While specific reaction conditions are highly dependent on the nature of the reacting ligands, the following provides a general framework for the nucleophilic substitution reactions involving this compound.

General Procedure for Reaction with a Primary Amine

This protocol outlines a typical procedure for the mono-alkylation of a primary amine with this compound.

Materials:

-

This compound

-

Primary amine-containing molecule

-

A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

-

Reaction vessel with a magnetic stirrer

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve the primary amine-containing molecule (1 equivalent) in anhydrous DMF under an inert atmosphere.

-

Add DIPEA (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Slowly add a solution of this compound (1-1.2 equivalents) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to a temperature between 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Procedure for Reaction with a Thiol

This protocol describes a general method for the reaction of this compound with a thiol-containing molecule.

Materials:

-

This compound

-

Thiol-containing molecule

-

A suitable base (e.g., potassium carbonate or sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)

-

Reaction vessel with a magnetic stirrer

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of the thiol-containing molecule (1 equivalent) in anhydrous acetonitrile under an inert atmosphere, add potassium carbonate (2-3 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add a solution of this compound (1-1.2 equivalents) in anhydrous acetonitrile to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion (typically 4-12 hours), filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways

The ultimate biological effect of a PROTAC synthesized using this compound is the degradation of a specific target protein. The "signaling pathway" in this context is the ubiquitin-proteasome system (UPS), which is a fundamental cellular process for protein degradation.

Caption: The Ubiquitin-Proteasome Pathway hijacked by a PROTAC.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in drug discovery and development. Its well-defined structure, favorable physicochemical properties, and predictable reactivity make it an ideal linker for the construction of complex bioconjugates, particularly PROTACs. The ability to rationally design and synthesize molecules that can hijack the cellular machinery for protein degradation opens up new avenues for targeting previously "undruggable" proteins and developing novel therapeutics for a wide range of diseases. As the field of targeted protein degradation continues to expand, the importance of well-characterized and reliable linkers like this compound will undoubtedly continue to grow.

References

- 1. precisepeg.com [precisepeg.com]

- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 3. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,17-Dibromo-3,6,9,12,15-pentaoxaheptadecane | C12H24Br2O5 | CID 10047008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pentaethylene glycol | CAS#:4792-15-8 | Chemsrc [chemsrc.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Bromo-PEG5-bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-PEG5-bromide, a homobifunctional polyethylene glycol (PEG) derivative, is a crucial linker in the burgeoning field of targeted protein degradation, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). Its pentaethylene glycol spacer imparts favorable solubility and pharmacokinetic properties, while the terminal bromide groups serve as versatile handles for conjugation to ligands for target proteins and E3 ubiquitin ligases. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, data presentation in structured tables, and visualizations of key workflows and mechanisms.

Introduction

Polyethylene glycol (PEG) linkers are integral components in the design of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The PEG chain's hydrophilicity, biocompatibility, and flexibility can significantly enhance the solubility, stability, and pharmacokinetic profile of the resulting conjugate. This compound (1,17-dibromo-3,6,9,12,15-pentaoxaheptadecane) is a bifunctional linker featuring a discrete chain of five ethylene glycol units capped with reactive bromide moieties. The bromide atoms are excellent leaving groups for nucleophilic substitution reactions, making this linker ideal for conjugation with various nucleophiles such as amines, thiols, and hydroxyl groups present on targeting ligands.

This guide will detail a representative synthesis of this compound from pentaethylene glycol and outline the standard analytical techniques for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of this compound involves the conversion of the terminal hydroxyl groups of pentaethylene glycol to bromides. A common and effective method utilizes phosphorus tribromide (PBr₃).

Experimental Protocol: Bromination of Pentaethylene Glycol

Materials:

-

Pentaethylene glycol

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentaethylene glycol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (0.7 - 1.0 equivalents) dropwise to the stirred solution via a dropping funnel over a period of 30-60 minutes. Caution: The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution at 0 °C until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

-

The crude product can be further purified by flash column chromatography on silica gel if necessary.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Methods

The successful synthesis and purity of this compound are confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the product.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethylene glycol protons and the methylene protons adjacent to the bromine atoms.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the PEG chain.

| Compound Property | Value |

| Molecular Formula | C₁₂H₂₄Br₂O₅ |

| Molecular Weight | 408.13 g/mol |

| CAS Number | 67705-77-5 |

| Appearance | Colorless to pale yellow oil |

| Purity (typical) | >95% |

Table 1: Physicochemical Properties of this compound.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Br-CH₂ -CH₂-O- | ~3.80 (t, J ≈ 6.5 Hz) | ~30-32 |

| Br-CH₂-CH₂ -O- | ~3.65-3.75 (m) | ~70-72 |

| -O-CH₂ -CH₂ -O- (internal) | ~3.60-3.70 (m) | ~70-71 |

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃). Note: Actual chemical shifts may vary depending on the solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, a molecule containing two bromine atoms will show three main peaks in the molecular ion region: [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1.

| Ion | Expected m/z | Relative Intensity |

| [M]⁺ (C₁₂H₂₄⁷⁹Br₂O₅) | ~406.0 | 1 |

| [M+2]⁺ (C₁₂H₂₄⁷⁹Br⁸¹BrO₅) | ~408.0 | 2 |

| [M+4]⁺ (C₁₂H₂₄⁸¹Br₂O₅) | ~410.0 | 1 |

Table 3: Expected Isotopic Pattern for the Molecular Ion of this compound in Mass Spectrometry. Note: The observed m/z values may vary depending on the ionization method (e.g., ESI, CI) and the adduct formed (e.g., [M+H]⁺, [M+Na]⁺).

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Application in PROTAC Technology

This compound is a valuable bifunctional linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to a target protein (Protein of Interest, POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the E3 ligase into close proximity with the POI, the PROTAC induces the ubiquitination and subsequent degradation of the POI by the proteasome.

General Mechanism of PROTAC Action

Caption: General mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a key building block in the development of sophisticated bioconjugates, most notably PROTACs. Its synthesis from pentaethylene glycol is straightforward, and its structure and purity can be readily confirmed by standard analytical methods such as NMR and MS. The well-defined length of the PEG spacer and the reactivity of the terminal bromides provide medicinal chemists with a reliable tool for the rational design of molecules with enhanced therapeutic potential. This guide provides the foundational knowledge for the synthesis and characterization of this important chemical entity, empowering researchers in their drug discovery and development endeavors.

An In-Depth Technical Guide to the Mechanism of Action of Bromo-PEG5-bromide in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG5-bromide, a homobifunctional crosslinker, and its mechanism of action in the field of bioconjugation. We will delve into its reactivity, target specificity, and the critical parameters that govern its successful application in creating stable and functional bioconjugates. This guide also presents detailed experimental protocols and quantitative data to assist researchers in the practical application of this versatile linker.

Introduction to this compound

This compound is a polyethylene glycol (PEG) based crosslinker characterized by a five-unit PEG chain flanked by a bromide group at each terminus. The PEG spacer imparts hydrophilicity to the linker, which can enhance the solubility and reduce the immunogenicity of the resulting bioconjugate.[1] The core functionality of this linker lies in its terminal bromide groups, which are excellent leaving groups in nucleophilic substitution reactions.[2] This reactivity makes this compound a valuable tool for crosslinking and modifying biomolecules, with significant applications in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][]

Mechanism of Action: Nucleophilic Substitution

The primary mechanism of action for this compound in bioconjugation is a bimolecular nucleophilic substitution (SN2) reaction.[5] In this reaction, a nucleophilic group from a biomolecule attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming a stable covalent bond.

Target Specificity and Reactivity

The primary nucleophilic targets for this compound in a biological context are the thiol groups (-SH) of cysteine residues.[6] Thiolates (R-S⁻), the deprotonated form of thiols, are highly potent nucleophiles and readily react with alkyl bromides to form a stable thioether linkage.[7][8]

While cysteine's thiol group is the most common target, other nucleophilic amino acid side chains can also react with alkyl bromides, albeit generally at a slower rate and under specific conditions. These include:

-

Histidine (Imidazole ring): Can be alkylated, particularly at the N-3 position of the imidazole ring.

-

Lysine (ε-amino group): The primary amine can act as a nucleophile.

-

Methionine (Thioether sulfur): Can be alkylated to form a sulfonium ion.

-

Tyrosine (Phenolic hydroxyl group): Can react under certain conditions.

-

Glutamate and Aspartate (Carboxylate groups): Can also participate in nucleophilic substitution.

The selectivity for cysteine is achieved by controlling the reaction conditions, particularly the pH.

The Critical Role of pH

The pH of the reaction buffer is a critical parameter that dictates the rate and selectivity of the conjugation reaction. The nucleophilicity of the thiol group is dependent on its deprotonation to the thiolate anion. The pKa of the cysteine thiol group in proteins is typically around 8.5. Therefore, performing the reaction at a pH slightly below or near the pKa (typically pH 7.0-8.5) ensures a sufficient concentration of the reactive thiolate anion while minimizing the reactivity of other nucleophilic groups like the ε-amino group of lysine (pKa ~10.5). At higher pH values, the reactivity of other nucleophiles increases, potentially leading to non-specific conjugation.

Quantitative Data and Reaction Kinetics

While specific kinetic data for this compound is not extensively published, the reaction of alkyl bromides with thiols is a well-characterized SN2 reaction. The reaction rate is influenced by several factors:

-

Nucleophilicity of the Thiol: The local environment of the cysteine residue can affect its pKa and nucleophilicity.

-

Concentration of Reactants: The reaction follows second-order kinetics, meaning the rate is proportional to the concentration of both the linker and the thiol.

-

Temperature: Increasing the temperature generally increases the reaction rate.

-

Solvent: The reaction is typically carried out in aqueous buffers.

The thioether bond formed is highly stable under physiological conditions, making it suitable for in vivo applications.[9]

Table 1: General Parameters for Bioconjugation with Bromo-PEG Linkers

| Parameter | Recommended Range/Value | Notes |

| pH | 7.0 - 8.5 | Balances thiol reactivity with selectivity. |

| Temperature | 4 - 37 °C | Lower temperatures can be used to slow down the reaction and improve control. |

| Linker:Biomolecule Molar Ratio | 10:1 to 50:1 | This should be optimized for each specific application to achieve the desired degree of labeling. |

| Reaction Time | 1 - 24 hours | Monitored by analytical techniques like HPLC or mass spectrometry. |

| Quenching Reagent | Small molecule thiols (e.g., cysteine, β-mercaptoethanol) | Added in excess to consume any unreacted linker. |

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization will be required for specific applications.

Protocol 1: Cysteine-Specific Protein Modification

This protocol describes the conjugation of this compound to a protein with available cysteine residues.

Materials:

-

Protein containing free cysteine(s)

-

This compound

-

Reduction buffer: e.g., Phosphate-buffered saline (PBS) with 10 mM DTT or TCEP, pH 7.5

-

Conjugation buffer: e.g., PBS, pH 7.2

-

Quenching solution: 100 mM L-cysteine in conjugation buffer

-

Desalting column or dialysis equipment

Methodology:

-

Protein Reduction (if necessary): If the target cysteines are involved in disulfide bonds, dissolve the protein in reduction buffer and incubate at 37°C for 1-2 hours.

-

Buffer Exchange: Remove the reducing agent by passing the protein solution through a desalting column or by dialysis against the conjugation buffer.

-

Conjugation:

-

Dissolve this compound in an organic solvent like DMSO to prepare a stock solution.

-

Add the desired molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture at room temperature or 4°C for 1-24 hours with gentle mixing. The progress of the reaction should be monitored.

-

-

Quenching: Add an excess of the quenching solution to the reaction mixture and incubate for 30 minutes to consume any unreacted this compound.

-

Purification: Remove excess linker and quenching reagent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

-

Characterization: Analyze the resulting conjugate by SDS-PAGE, mass spectrometry, and HPLC to determine the degree of labeling and purity.

Protocol 2: Synthesis of a Homobifunctional Bioconjugate

This protocol outlines the crosslinking of two identical thiol-containing biomolecules.

Materials:

-

Thiol-containing biomolecule (e.g., peptide, protein)

-

This compound

-

Conjugation buffer: e.g., PBS, pH 7.5

-

Quenching solution: 100 mM L-cysteine

-

Purification equipment (e.g., HPLC, SEC)

Methodology:

-

Reaction Setup: Dissolve the thiol-containing biomolecule in the conjugation buffer.

-

Linker Addition: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of this compound to the biomolecule solution to favor the formation of the cross-linked dimer.

-

Incubation: Incubate the reaction mixture at room temperature for 2-24 hours, monitoring the formation of the desired product by an appropriate analytical technique.

-

Quenching: Add an excess of the quenching solution to stop the reaction.

-

Purification: Purify the cross-linked product from unreacted monomer and other side products using chromatography.

Visualization of Mechanisms and Workflows

Reaction Mechanism

Caption: SN2 reaction mechanism of this compound with a thiol group.

Experimental Workflow for Protein Modification

Caption: General workflow for cysteine-specific protein modification.

Application Example: PROTACs and Signaling Pathways

Bioconjugates created using this compound can be powerful tools to modulate cellular signaling pathways. A prime example is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound can be used as the linker to connect the target protein ligand and the E3 ligase ligand. For instance, if a ligand for a target protein contains a thiol group, it can be conjugated to one end of the this compound. The other bromide end can then be reacted with a thiol-containing E3 ligase ligand to form the final PROTAC molecule.

PROTAC-Mediated Degradation Pathway

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a versatile and effective homobifunctional crosslinker for bioconjugation. Its reactivity towards thiol groups via an SN2 mechanism, coupled with the favorable properties imparted by the PEG spacer, makes it a valuable tool in the development of advanced biomolecules such as ADCs and PROTACs. By carefully controlling reaction conditions, particularly pH, researchers can achieve selective and stable bioconjugates. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a variety of research and drug development settings.

References

- 1. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]

- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Bromo-PEG5-bromide

For Researchers, Scientists, and Drug Development Professionals

Bromo-PEG5-bromide, a bifunctional polyethylene glycol (PEG) linker, is a critical component in the burgeoning field of targeted protein degradation, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). The aqueous solubility and stability of this linker are paramount for its successful application in biological systems, influencing formulation, bioavailability, and in vivo efficacy. This in-depth technical guide provides a comprehensive overview of the known and inferred properties of this compound in aqueous solutions, details experimental protocols for its characterization, and visualizes key related processes.

Physicochemical Properties and Solubility Profile

This compound is characterized by a central hydrophilic penta-polyethylene glycol (PEG5) chain flanked by two reactive bromide groups. This structure imparts a degree of aqueous solubility, a desirable trait for molecules intended for biological applications.

Table 1: Physicochemical and Solubility Data for this compound

| Property | Value/Information | Source/Comment |

| Molecular Formula | C₁₂H₂₄Br₂O₅ | - |

| Molecular Weight | 408.12 g/mol | - |

| Appearance | Colorless to pale yellow oil | General observation from suppliers |

| Aqueous Solubility | Qualitative: Slightly soluble in water. The hydrophilic PEG spacer is stated to increase solubility in aqueous media.[1][2][3][4][5] Quantitative: No specific value (e.g., mg/mL) is publicly available. For compounds with low water solubility (< 1 mg/mL), formulation with co-solvents like DMSO is often suggested. | Based on supplier information. The lack of precise data necessitates experimental determination. |

| Solubility in Organic Solvents | Soluble in Dimethyl Sulfoxide (DMSO) and other common organic solvents. | General handling information for similar compounds. |

Stability in Aqueous Solutions

The stability of this compound in aqueous media is primarily governed by the susceptibility of its terminal carbon-bromine bonds to hydrolysis and the overall stability of the PEG backbone.

Hydrolytic Stability

The bromide functional groups are good leaving groups and are susceptible to nucleophilic substitution by water (hydrolysis), which would lead to the formation of Hydroxy-PEG5-bromide and subsequently PEG-5-diol. The rate of this hydrolysis is expected to be dependent on both pH and temperature.

-

Effect of pH: The hydrolysis of primary alkyl bromides can be accelerated under both acidic and basic conditions. In neutral to slightly acidic conditions (pH 4-7), the reaction likely proceeds via a slow SN2 mechanism. Under basic conditions (pH > 7), the rate of hydrolysis is expected to increase due to the higher concentration of the more potent nucleophile, the hydroxide ion (OH⁻).

-

Effect of Temperature: As with most chemical reactions, an increase in temperature will significantly increase the rate of hydrolysis.

PEG Backbone Stability

The polyethylene glycol (PEG) backbone is generally considered stable in aqueous solutions at physiological pH and ambient temperature. However, its degradation can be induced by several factors:

-

Oxidative Degradation: In the presence of oxygen and transition metal ions, the PEG chain can undergo oxidative degradation. This process can be accelerated by exposure to light.

-

Thermal Degradation: At elevated temperatures (typically above 70°C), the PEG chain can undergo thermal degradation, leading to chain scission and the formation of various byproducts.

Table 2: Factors Influencing the Stability of this compound in Aqueous Solution

| Factor | Effect on Stability | Mechanism |

| High pH (Alkaline) | Decreased stability | Accelerated hydrolysis of the C-Br bond via nucleophilic attack by OH⁻. |

| Low pH (Acidic) | Potentially decreased stability | Acid-catalyzed hydrolysis of the C-Br bond. |

| Elevated Temperature | Decreased stability | Increased rate of hydrolysis and potential for thermal degradation of the PEG backbone. |

| Oxygen & Light | Decreased stability | Oxidative degradation of the PEG backbone. |

Experimental Protocols

Due to the lack of publicly available quantitative data for this compound, researchers must often perform their own solubility and stability studies. The following are detailed methodologies for these key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 105, and the ASTM E1148 standard test method.[6][7]

Objective: To determine the saturation concentration of this compound in water at a specific temperature.

Materials:

-

This compound

-

High-purity water (e.g., Milli-Q or equivalent)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis, ELSD, or MS) or another quantitative analytical method.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of water in a sealed container. The excess solid/oil phase should be clearly visible.

-

Equilibration: Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the same temperature to allow for the separation of the undissolved this compound. Centrifuge the samples at a controlled temperature to facilitate the separation of the excess solute.

-

Sampling: Carefully withdraw a known volume of the clear aqueous supernatant.

-

Quantification: Dilute the sample as necessary and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).

-

Data Analysis: The solubility is reported as the average concentration from at least three replicate experiments.

Assessment of Hydrolytic Stability

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 111.[8][9][10][11][12]

Objective: To determine the rate of hydrolysis of this compound at different pH values and temperatures.

Materials:

-

This compound

-

Sterile aqueous buffer solutions of different pH values (e.g., pH 4, 7, and 9)

-

Temperature-controlled incubators or water baths

-

Sterile, sealed reaction vessels (e.g., amber glass vials)

-

HPLC system with a suitable detector or LC-MS/MS for quantification of the parent compound and potential degradation products.

-

Quenching solution (if necessary to stop the reaction at sampling time).

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Spike a small volume of the stock solution into the pre-warmed buffer solutions to achieve the desired initial concentration (typically low, e.g., 1-10 µg/mL).

-

Incubation: Incubate the reaction vessels in the dark at constant temperatures (e.g., 25°C, 40°C, and 50°C).

-

Sampling: At predetermined time points, withdraw an aliquot from the reaction mixture. If necessary, quench the reaction immediately (e.g., by adding an equal volume of cold acetonitrile).

-

Analysis: Analyze the samples by a validated analytical method to determine the concentration of the remaining this compound.

-

Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. For a first-order reaction, the plot should be linear. The pseudo-first-order rate constant (k) can be determined from the slope of the line (slope = -k). The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.

Role in PROTAC-Mediated Protein Degradation

This compound serves as a linker to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, forming a PROTAC. The primary function of the PROTAC is to bring the target protein into close proximity to the E3 ligase, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. The stability of the linker is critical for the PROTAC to maintain its structural integrity and function.[13][14][15][16]

Conclusion

While this compound is a valuable tool in the development of PROTACs and other bioconjugates, a thorough understanding of its aqueous solubility and stability is crucial for its effective use. The information provided in this guide, including the detailed experimental protocols, will enable researchers to characterize this important molecule and optimize its performance in their specific applications. The lack of publicly available quantitative data underscores the necessity for empirical determination of these key parameters in the context of drug discovery and development.

References

- 1. This compound - CD Bioparticles [cd-bioparticles.net]

- 2. Bromo-PEG5-azide, 1402411-90-8 | BroadPharm [broadpharm.com]

- 3. Bromo-PEG5-acid, 1817735-27-5 | BroadPharm [broadpharm.com]

- 4. This compound, CAS 67705-77-5 | AxisPharm [axispharm.com]

- 5. This compound - Creative Biolabs [creative-biolabs.com]

- 6. store.astm.org [store.astm.org]

- 7. img.antpedia.com [img.antpedia.com]

- 8. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 11. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 12. oecd.org [oecd.org]

- 13. researchgate.net [researchgate.net]

- 14. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bromo-PEG5-bromide as a Homobifunctional Crosslinker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG5-bromide is a homobifunctional crosslinking agent characterized by a central polyethylene glycol (PEG) spacer of five units, flanked by a reactive bromide group at each terminus. This symmetrical architecture allows for the covalent linkage of two molecules possessing nucleophilic functional groups. The bromide ions serve as excellent leaving groups, facilitating nucleophilic substitution reactions, particularly with thiol groups found in the cysteine residues of proteins.

The incorporation of a discrete PEG linker imparts several advantageous properties to the crosslinker and the resulting conjugate. The hydrophilic nature of the PEG chain enhances the water solubility of the crosslinker and can help to mitigate aggregation of the conjugated biomolecules. Furthermore, the defined length of the PEG5 spacer provides a precise spatial separation between the linked molecules, which can be critical for maintaining their biological activity. These characteristics make this compound a valuable tool in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), the synthesis of PROTACs (Proteolysis Targeting Chimeras), and the formation of protein-protein conjugates.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for calculating molar quantities for crosslinking reactions and for understanding the physical characteristics of the reagent.

| Property | Value | Reference(s) |

| Chemical Formula | C12H24Br2O5 | [4] |

| Molecular Weight | 408.12 g/mol | [4] |

| CAS Number | 67705-77-5 | [4] |

| Appearance | Light yellow to yellow liquid | [1][4] |

| Purity | Typically ≥95% | [4] |

| Storage Conditions | Store at -20°C for long-term stability | [1][5] |

Reaction Mechanism

The primary reaction mechanism for this compound as a crosslinker involves a bimolecular nucleophilic substitution (SN2) reaction. The electrophilic carbon atoms adjacent to the bromide groups are susceptible to attack by nucleophiles, such as the thiol group (-SH) of a cysteine residue. The bromide ion is an effective leaving group, facilitating the formation of a stable thioether bond.

Caption: General reaction scheme of this compound with protein thiols.

Experimental Protocols

While specific protocols for this compound are not extensively detailed in the public domain, a general procedure for crosslinking thiol-containing molecules, such as proteins with accessible cysteine residues, can be adapted from established bioconjugation techniques.[6][7] The following is a representative protocol that serves as a starting point for optimization.

Materials

-

This compound

-

Protein or other thiol-containing molecule in a suitable buffer (e.g., phosphate-buffered saline (PBS), HEPES) at a pH range of 7.2-8.5.[7]

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the this compound.

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol).

-

Desalting column or dialysis equipment for purification.

General Crosslinking Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess for the reaction.

-

Prepare the protein solution in a non-amine and non-thiol containing buffer at a pH between 7.2 and 8.5.[7] The optimal protein concentration should be determined empirically but typically ranges from 1-10 mg/mL.

-

-

Crosslinking Reaction:

-

Add the desired molar excess of the this compound stock solution to the protein solution. A starting point for optimization is a 10-50 fold molar excess of the crosslinker to the protein.[8]

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring. The optimal time and temperature should be determined experimentally.

-

-

Quenching the Reaction:

-

To stop the crosslinking reaction, add a quenching reagent with a free thiol group, such as L-cysteine or 2-mercaptoethanol, to a final concentration that is in excess of the initial amount of this compound.

-

-

Purification:

-

Remove the excess crosslinker and quenching reagent by desalting chromatography or dialysis against a suitable buffer.

-

-

Analysis:

-

Analyze the crosslinked product using SDS-PAGE to observe the formation of higher molecular weight species. Further characterization can be performed using techniques such as mass spectrometry.

-

Applications

This compound is a versatile tool in several areas of research and drug development:

-

Antibody-Drug Conjugates (ADCs): The PEG linker can improve the solubility and stability of ADCs.[3] The homobifunctional nature allows for the linkage of antibody fragments or other protein-based carriers to cytotoxic payloads.

-

PROTACs: In the synthesis of PROTACs, the PEG linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[1][9]

-

Protein-Protein Conjugation: This crosslinker can be used to study protein-protein interactions by covalently linking interacting partners.

Logical Workflow for Homobifunctional Crosslinking

The following diagram illustrates the logical steps involved in a typical homobifunctional crosslinking experiment.

Caption: A typical experimental workflow for protein crosslinking.

Quantitative Data and Optimization

Quantitative data on the efficiency and kinetics of crosslinking with this compound is not extensively available in peer-reviewed literature. Therefore, optimization of the reaction conditions is critical for successful conjugation.

Key Optimization Parameters:

-

Molar Ratio of Crosslinker to Protein: A higher molar excess of the crosslinker can increase the reaction efficiency but also raises the risk of intramolecular crosslinking or modification of multiple sites on a single protein. A titration from a 10-fold to a 500-fold molar excess is a reasonable starting range for optimization.[8]

-

pH: The reaction with thiols is favored at a slightly alkaline pH (7.2-8.5), where the thiol group is more nucleophilic.[7]

-

Reaction Time and Temperature: Longer incubation times and higher temperatures can increase the yield but may also lead to protein degradation or non-specific reactions. These parameters should be optimized to balance efficiency with protein stability.

-

Protein Concentration: Higher protein concentrations can favor intermolecular crosslinking, while lower concentrations may favor intramolecular crosslinking.

The table below summarizes key parameters to consider for reaction optimization.

| Parameter | Recommended Range | Considerations |

| pH | 7.2 - 8.5 | Balances thiol nucleophilicity with protein stability.[7] |

| Molar Excess | 10x - 500x | Higher ratios may increase efficiency but also non-specific reactions.[8] |

| Reaction Time | 30 min - 4 hours | Should be optimized to maximize yield while minimizing protein degradation.[7] |

| Temperature | 4°C - Room Temp. | Lower temperatures can help maintain protein integrity during longer incubations.[7] |

Conclusion

This compound is a valuable homobifunctional crosslinker for a variety of bioconjugation applications. Its key advantages include the formation of stable thioether bonds, the enhanced solubility and reduced aggregation imparted by the PEG spacer, and a well-defined linker length. While specific quantitative data for this particular crosslinker is sparse, the general principles of thiol-reactive crosslinking provide a solid foundation for the development of robust experimental protocols. Careful optimization of reaction conditions is essential to achieve the desired conjugation efficiency and to preserve the biological activity of the molecules of interest.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]

- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound - Creative Biolabs [creative-biolabs.com]

- 6. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. medchemexpress.com [medchemexpress.com]

The Bromide Leaving Group in PEG Linkers: A Technical Guide for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) linkers are indispensable tools in modern drug development and bioconjugation, offering enhanced solubility, stability, and pharmacokinetic profiles to therapeutic molecules. The choice of the reactive end group on the PEG linker is critical for efficient and stable conjugation. This in-depth technical guide focuses on the utility of the bromide (Br) functional group as a leaving group in PEG linkers for reactions with nucleophiles, particularly thiols. Bromide's favorable reactivity and the stability of the resulting covalent bond make it a valuable option for researchers developing antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics. This guide will cover the core chemistry, quantitative comparisons, experimental protocols, and analytical characterization of bromo-PEG linkers.

Core Concepts: The Chemistry of the Bromide Leaving Group

The use of bromo-PEG linkers in bioconjugation primarily revolves around the principles of bimolecular nucleophilic substitution (SN2) reactions. In this reaction, a nucleophile, such as the thiolate anion (R-S⁻) from a cysteine residue on a protein, attacks the carbon atom bearing the bromide. The carbon-bromide bond breaks, and a new carbon-sulfur bond is formed, resulting in a stable thioether linkage.

The efficiency of this reaction is largely governed by the nature of the leaving group. A good leaving group is a species that is stable on its own after it has departed with the pair of electrons from its former bond. Bromide is the conjugate base of a strong acid, hydrobromic acid (HBr), making it a weak base and thus a good leaving group. This characteristic facilitates the SN2 reaction, allowing for efficient conjugation under mild conditions suitable for sensitive biomolecules.

Data Presentation: Quantitative Comparison of Thiol-Reactive Chemistries

While direct comparative kinetic data for various PEGylated leaving groups is not always available in a single study, we can infer relative reactivities from fundamental principles of organic chemistry and studies on model systems. The reactivity of halo-PEG linkers with thiols generally follows the trend of leaving group ability: I > Br > Cl. Tosylate (OTs) is also an excellent leaving group, often comparable to or slightly better than bromide. Maleimides react via a different mechanism (Michael addition) and are known for their very fast reaction rates with thiols at neutral pH.

Table 1: Relative Reactivity and Stability of Common Thiol-Reactive PEG Linkers

| Functional Group | Reaction Type | Relative Reaction Rate with Thiols | Bond Formed | Bond Stability (Physiological Conditions) | Key Considerations |

| Bromo-PEG | SN2 | Moderate to Fast | Thioether | Highly Stable | Good leaving group, forms a very stable bond. |

| Iodo-PEG | SN2 | Fast | Thioether | Highly Stable | More reactive than bromide but can be less stable as a reagent. |

| Tosyl-PEG | SN2 | Moderate to Fast | Thioether | Highly Stable | Excellent leaving group, comparable to bromide. |

| Maleimido-PEG | Michael Addition | Very Fast | Thioether (succinimidyl) | Potentially Reversible | Prone to retro-Michael reaction and thiol exchange, leading to potential instability.[1] |

| Vinylsulfone-PEG | Michael Addition | Moderate | Thioether | Highly Stable | Forms a stable, irreversible bond.[1] |

Table 2: Representative Reaction Conditions and Yields for Thiol-PEGylation

| PEG Linker Type | Nucleophile | Molar Ratio (Linker:Nucleophile) | pH | Temperature (°C) | Reaction Time | Typical Yield (%) |

| Bromo-PEG | Cysteine-Peptide | 1.5 : 1 | 7.5 - 8.5 | 25 | 4 - 12 h | > 80 |

| Maleimido-PEG | Cysteine-Peptide | 1.2 : 1 | 6.5 - 7.5 | 25 | 1 - 2 h | > 90 |

| Iodoacetamido-PEG | Cysteine-Peptide | 1.5 : 1 | 7.5 - 8.5 | 25 | 2 - 8 h | > 85 |

Note: Reaction conditions and yields are highly dependent on the specific substrates and should be optimized for each application.

Experimental Protocols

Protocol 1: Synthesis of a Heterobifunctional Bromo-PEG-NHS Ester Linker

This protocol describes a plausible two-step synthesis for a heterobifunctional linker, Bromo-PEG-NHS ester, starting from a commercially available HO-PEG-COOtBu.

Step 1: Bromination of the Terminal Hydroxyl Group

-

Materials:

-

HO-PEG-COOtBu (1 equivalent)

-

Triphenylphosphine (PPh₃) (1.5 equivalents)

-

Carbon tetrabromide (CBr₄) (1.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

-

-

Procedure:

-

Dissolve HO-PEG-COOtBu and PPh₃ in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of CBr₄ in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford Br-PEG-COOtBu.

-

Characterize the product by ¹H NMR and Mass Spectrometry.

-

Step 2: Deprotection and NHS Ester Formation

-

Materials:

-

Br-PEG-COOtBu (1 equivalent)

-

Trifluoroacetic acid (TFA)

-

Anhydrous DCM

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)

-

N-Hydroxysuccinimide (NHS) (1.2 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve Br-PEG-COOtBu in a mixture of DCM and TFA (e.g., 4:1 v/v) and stir at room temperature for 2-4 hours to remove the t-butyl protecting group.

-

Monitor the deprotection by TLC or LC-MS.

-

Remove the solvent and excess TFA under reduced pressure to obtain the crude Br-PEG-COOH.

-

Dissolve the crude Br-PEG-COOH, DCC, and NHS in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

The resulting filtrate containing the Bromo-PEG-NHS ester can often be used directly in subsequent conjugation reactions or can be further purified by precipitation or chromatography.

-

Confirm the final product by ¹H NMR and Mass Spectrometry.

-

Protocol 2: Conjugation of a Thiol-Containing Peptide with a Bromo-PEG Linker

This protocol provides a general procedure for the conjugation of a cysteine-containing peptide with a bromo-PEG linker.

-

Materials:

-

Cysteine-containing peptide

-

Bromo-PEG linker (e.g., mPEG-Br or Bromo-PEG-NHS for dual reactivity)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.5-8.5. The buffer should be degassed to minimize thiol oxidation.

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if the peptide has formed disulfide bonds.

-

Quenching reagent: L-cysteine or β-mercaptoethanol.

-

Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).

-

-

Procedure:

-

Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

-

If the peptide may contain disulfide bonds, add a 2-5 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

-

Dissolve the Bromo-PEG linker in the reaction buffer (or a compatible co-solvent like DMSO if necessary) and add it to the peptide solution. A 1.5 to 5-fold molar excess of the linker over the peptide is typically used.

-

Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring. The optimal reaction time should be determined empirically.

-

Monitor the progress of the conjugation by RP-HPLC or LC-MS.

-

Once the desired level of conjugation is achieved, quench the reaction by adding an excess of a thiol-containing reagent like L-cysteine (e.g., 10-fold molar excess over the initial linker amount) and incubate for an additional 30 minutes.

-

Purify the PEGylated peptide from unreacted peptide, excess linker, and other reagents using RP-HPLC or SEC.

-

Characterize the purified conjugate by Mass Spectrometry (to confirm the molecular weight) and HPLC (to assess purity).

-

Mandatory Visualization

Caption: Experimental workflow for the synthesis of a Bromo-PEG-NHS ester linker and its subsequent conjugation to a cysteine-containing peptide.

Caption: SN2 reaction mechanism for the conjugation of a bromo-PEG linker with a thiolate nucleophile.

Caption: Decision tree for selecting a thiol-reactive PEG linker based on stability and reaction speed requirements.

Analytical Characterization of Bromo-PEG Conjugates

Thorough characterization of the final PEGylated product is crucial to ensure its identity, purity, and homogeneity. A combination of analytical techniques is typically employed.

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-Phase HPLC (RP-HPLC): This is a powerful technique for assessing the purity of the conjugate and separating it from the unreacted peptide and linker. The retention time of the PEGylated peptide will be different from the unconjugated peptide due to the change in hydrophobicity.

-

Size-Exclusion Chromatography (SEC-HPLC): SEC separates molecules based on their hydrodynamic volume. It is useful for determining the extent of aggregation and for separating the larger PEGylated conjugate from smaller unreacted species.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to determine the exact molecular weight of the intact conjugate, confirming the successful attachment of the PEG linker.

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF is another technique for determining the molecular weight of the conjugate and can be particularly useful for analyzing complex mixtures.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Can be used to confirm the structure of the PEG linker and to verify the disappearance of the proton signals corresponding to the carbon bearing the bromide and the appearance of new signals corresponding to the thioether linkage.

-

Conclusion

Bromo-PEG linkers offer a robust and reliable method for the bioconjugation of therapeutic molecules, particularly through the formation of highly stable thioether bonds with thiol-containing biomolecules. The good leaving group ability of bromide facilitates efficient SN2 reactions under biocompatible conditions. While other thiol-reactive chemistries like maleimides may offer faster kinetics, the potential for instability of the resulting linkage makes bromo-PEG linkers a superior choice for applications requiring long-term stability in vivo. By understanding the core chemistry, optimizing reaction protocols, and employing rigorous analytical characterization, researchers can effectively leverage bromo-PEG linkers to develop next-generation biotherapeutics with improved efficacy and safety profiles.

References

An In-depth Technical Guide to Bromo-PEG5-bromide for Nanoparticle Surface Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bromo-PEG5-bromide, a bifunctional polyethylene glycol (PEG) linker, for the surface modification of nanoparticles. We will delve into its chemical properties, detailed experimental protocols for conjugation to amine and thiol-functionalized nanoparticles, characterization techniques, and the implications for cellular interactions and drug delivery applications.

Introduction to this compound

This compound is a hydrophilic crosslinker featuring a five-unit polyethylene glycol chain flanked by two primary bromide groups. The PEG moiety imparts water solubility and biocompatibility, while the terminal bromides serve as reactive sites for nucleophilic substitution reactions. This structure makes it an effective tool for PEGylating nanoparticles, a process known to enhance their stability in biological fluids, reduce non-specific protein adsorption (opsonization), and prolong circulation times in vivo.[1][2]

The bromide ions are excellent leaving groups, facilitating covalent bond formation with nucleophiles such as primary amines (-NH2) and thiols (-SH), which are commonly present on the surface of functionalized nanoparticles.[3][4][5]

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H24Br2O5 |

| Molecular Weight | 408.12 g/mol |

| CAS Number | 67705-77-5 |

| Appearance | Colorless to light brown oil |

| Solubility | Soluble in water and common organic solvents |

| Reactive Groups | Primary Bromide (-Br) x 2 |

Experimental Protocols for Nanoparticle Surface Modification

The following are detailed, generalized protocols for the conjugation of this compound to amine- and thiol-functionalized nanoparticles. Optimization of reaction conditions (e.g., molar ratios, temperature, and reaction time) is recommended for specific nanoparticle systems.

Conjugation to Amine-Functionalized Nanoparticles (e.g., Silica Nanoparticles)

This protocol describes the reaction of this compound with nanoparticles functionalized with primary amine groups, such as silica nanoparticles modified with (3-aminopropyl)triethoxysilane (APTES).

Materials:

-

Amine-functionalized silica nanoparticles (NH2-SiNPs)

-

This compound

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

-

Tertiary amine base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized (DI) water

-

Ethanol

Procedure:

-

Dispersion of Nanoparticles: Disperse the amine-functionalized silica nanoparticles in anhydrous DMF at a concentration of 1-5 mg/mL. Sonicate the dispersion for 15 minutes to ensure homogeneity.

-

Reaction Setup: In a round-bottom flask, add the NH2-SiNP dispersion. To this, add a 50- to 100-fold molar excess of this compound dissolved in a minimal amount of anhydrous DMF.

-

Addition of Base: Add a 100-fold molar excess of DIPEA to the reaction mixture. DIPEA acts as a proton scavenger, neutralizing the HBr byproduct of the reaction and driving the reaction forward.

-

Reaction: Stir the reaction mixture at 40-60°C for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Purification:

-

Centrifuge the reaction mixture to pellet the functionalized nanoparticles.

-

Remove the supernatant and resuspend the pellet in DMF. Repeat this washing step three times to remove unreacted this compound and DIPEA.

-

Perform two subsequent washes with ethanol, followed by three washes with DI water.

-

-

Final Product: Resuspend the purified Bromo-PEG5-SiNPs in the desired buffer (e.g., PBS) for characterization and further use. For long-term storage, lyophilization is recommended.

Conjugation to Thiol-Functionalized Nanoparticles (e.g., Gold Nanoparticles)

This protocol outlines the reaction of this compound with thiol-functionalized gold nanoparticles (AuNPs). The strong affinity of thiol groups for gold surfaces makes this a common functionalization strategy.

Materials:

-

Thiol-functionalized gold nanoparticles (SH-AuNPs)

-

This compound

-

Aqueous buffer (e.g., Phosphate buffer, pH 7.5-8.5)

-

Organic co-solvent (e.g., DMF or DMSO) if needed for solubility

-

Base (e.g., Sodium Bicarbonate or DIPEA)

Procedure:

-

Dispersion of Nanoparticles: Disperse the thiol-functionalized AuNPs in the aqueous buffer at a suitable concentration.

-

Reaction Setup: In a reaction vessel, add the SH-AuNP dispersion. Add a solution of this compound (dissolved in a minimal amount of co-solvent if necessary) to the AuNP dispersion with gentle stirring. A molar excess of this compound is recommended.

-

pH Adjustment: Adjust the pH of the reaction mixture to 7.5-8.5 using a suitable base. This deprotonates the thiol groups, increasing their nucleophilicity.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.

-

Purification:

-

Purify the functionalized AuNPs by centrifugation. The pelleting speed and time will depend on the size of the AuNPs.

-

Remove the supernatant containing unreacted starting materials.

-

Resuspend the pellet in the reaction buffer and repeat the centrifugation and resuspension steps at least three times.

-

-

Final Product: Resuspend the purified Bromo-PEG5-AuNPs in a suitable buffer for storage and further applications.

Characterization of this compound Modified Nanoparticles

Thorough characterization is crucial to confirm successful surface modification and to understand the properties of the resulting nanoparticles.

Hypothetical Characterization Data

The following tables present hypothetical but realistic data for the characterization of 50 nm silica nanoparticles and 20 nm gold nanoparticles before and after modification with this compound.

Table 1: Characterization of Bromo-PEG5-Modified Silica Nanoparticles

| Parameter | NH2-SiNPs (Before) | Bromo-PEG5-SiNPs (After) | Technique |

| Hydrodynamic Diameter | 55 ± 2 nm | 75 ± 3 nm | Dynamic Light Scattering (DLS) |

| Zeta Potential (pH 7.4) | +25 ± 3 mV | -5 ± 2 mV | Zeta Potential Measurement |

| Grafting Density | N/A | ~0.5 - 1.5 chains/nm² | Thermogravimetric Analysis (TGA) |

| FTIR Peaks | ~3400 cm⁻¹ (N-H), ~1560 cm⁻¹ (N-H bend) | ~1100 cm⁻¹ (C-O-C stretch) | Fourier-Transform Infrared Spectroscopy |

Table 2: Characterization of Bromo-PEG5-Modified Gold Nanoparticles

| Parameter | SH-AuNPs (Before) | Bromo-PEG5-AuNPs (After) | Technique |

| Hydrodynamic Diameter | 22 ± 1 nm | 35 ± 2 nm | Dynamic Light Scattering (DLS) |

| Zeta Potential (pH 7.4) | -30 ± 4 mV | -10 ± 3 mV | Zeta Potential Measurement |

| Surface Plasmon Resonance | 520 nm | 525 nm | UV-Vis Spectroscopy |

| Grafting Density | N/A | ~1.0 - 2.5 chains/nm² | Thermogravimetric Analysis (TGA) |

Cellular Uptake and Signaling Pathways

The PEGylation of nanoparticles with this compound is expected to significantly influence their interaction with cells. The hydrophilic and flexible PEG chains create a "stealth" effect, reducing recognition by the mononuclear phagocyte system (MPS) and prolonging circulation time.[1]

Cellular Uptake Mechanisms

PEGylated nanoparticles generally enter cells through various endocytic pathways. The specific pathway can depend on the nanoparticle size, surface charge, and the cell type. Common pathways include:

-

Clathrin-Mediated Endocytosis (CME): A major pathway for the uptake of many nanoparticles.

-

Caveolae-Mediated Endocytosis (CME): Involves flask-shaped invaginations of the plasma membrane.

-

Macropinocytosis: A non-specific process involving the engulfment of large amounts of extracellular fluid.

The presence of the PEG5 linker is expected to reduce the overall cellular uptake compared to unmodified nanoparticles due to steric hindrance.[6][7] However, this "PEG dilemma" can be overcome by attaching targeting ligands to the distal end of the PEG chain (if a hetero-bifunctional PEG is used) to facilitate receptor-mediated endocytosis.

Conclusion

This compound is a versatile and effective bifunctional linker for the surface modification of nanoparticles. Its hydrophilic PEG spacer and reactive bromide end-groups allow for the straightforward PEGylation of both amine- and thiol-functionalized nanoparticles. The resulting PEGylated nanoparticles exhibit enhanced stability and altered cellular interaction profiles, making them promising candidates for various biomedical applications, particularly in the field of targeted drug delivery. The protocols and characterization data provided in this guide serve as a valuable resource for researchers and scientists working to develop advanced nanoparticle-based therapeutics.

References

- 1. biomedres.us [biomedres.us]

- 2. researchgate.net [researchgate.net]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]

- 5. This compound - Creative Biolabs [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of Advanced Hydrogels Using Bromo-PEG5-bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utilization of Bromo-PEG5-bromide as a key crosslinking agent in the formation of polyethylene glycol (PEG)-based hydrogels. These hydrogels are of significant interest in the biomedical field, particularly for applications in drug delivery and tissue engineering, owing to their biocompatibility, tunable mechanical properties, and capacity to encapsulate therapeutic molecules. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and the physicochemical properties of the resulting hydrogel networks.

Introduction to this compound in Hydrogel Scaffolds

This compound is a linear polyethylene glycol derivative featuring a five-unit PEG spacer and terminal bromide groups. The bromide atoms serve as excellent leaving groups in nucleophilic substitution reactions, making this molecule an effective homobifunctional crosslinker. When reacted with polymers containing nucleophilic functional groups, such as thiols, this compound facilitates the formation of a stable, three-dimensional hydrogel network. The hydrophilic PEG spacer enhances the solubility of the crosslinker in aqueous solutions and contributes to the overall biocompatibility of the resulting hydrogel.

The primary mechanism of hydrogel formation involves the reaction of this compound with multi-arm PEG-thiol polymers. This reaction proceeds via a thiol-halide "click" reaction, a type of nucleophilic substitution, to form stable thioether linkages. This method of crosslinking is bioorthogonal, meaning it can occur in the presence of biological molecules without significant side reactions, making it suitable for the encapsulation of cells and sensitive therapeutic agents.

Chemical Properties and Reaction Mechanism

Chemical Structure of this compound:

The core of the hydrogel formation lies in the S-alkylation of thiols with the alkyl bromide termini of the this compound molecule. This reaction is a classic example of nucleophilic substitution (SN2 mechanism).

Reaction Schematic:

Experimental Protocols

This section provides a detailed methodology for the synthesis and characterization of hydrogels using this compound and a multi-arm PEG-thiol. This protocol is adapted from methodologies for similar thiol-halide click chemistry reactions.

Materials

-

4-arm PEG-Thiol (PEG-4SH) (10 kDa)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.8

-

Sterile, nuclease-free water

Hydrogel Synthesis

A representative experimental workflow for the preparation of these hydrogels is outlined below.

-

Preparation of Precursor Solutions:

-

Prepare a stock solution of 4-arm PEG-SH in PBS at a concentration of 10% w/v.

-

Prepare a stock solution of this compound in PBS. The concentration should be calculated to achieve a 1:1 stoichiometric ratio of thiol to bromide groups when mixed with the PEG-SH solution.

-

-

Hydrogel Formation:

-

In a sterile microcentrifuge tube, add equal volumes of the 4-arm PEG-SH and this compound solutions.

-

Briefly vortex the mixture to ensure homogeneity.

-

Immediately transfer the solution to a mold or the desired experimental setup.

-

Incubate at 37°C. Gelation time will vary depending on the concentration of the precursors.

-

Characterization of Hydrogel Properties

3.3.1. Rheological Analysis

The mechanical properties of the hydrogel can be characterized using a rheometer.

-

Prepare the hydrogel directly on the rheometer plate by mixing the precursor solutions.

-

Perform time-sweep measurements at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the evolution of the storage modulus (G') and loss modulus (G''). The gel point is typically identified as the time at which G' exceeds G''.

-

Once the hydrogel is fully formed, perform a frequency sweep to determine the viscoelastic properties of the material.

3.3.2. Swelling Ratio

The swelling ratio provides insight into the crosslinking density of the hydrogel.

-

Prepare hydrogel discs of a known initial weight (Wi).

-

Immerse the discs in PBS at 37°C.

-

At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).

-

The swelling ratio (Q) is calculated as: Q = (Ws - Wi) / Wi.

3.3.3. In Vitro Degradation

The stability of the thioether crosslinks can be assessed through in vitro degradation studies.

-

Prepare pre-weighed, lyophilized hydrogel samples (Wdry).

-

Incubate the hydrogels in PBS at 37°C.

-

At various time points, remove the hydrogels, lyophilize them, and record the final dry weight (Wd).

-

The percentage of mass loss is calculated as: Mass Loss (%) = [(Wdry - Wd) / Wdry] x 100.

Quantitative Data on Hydrogel Properties

The properties of hydrogels formed with this compound are dependent on factors such as the polymer concentration and the stoichiometry of the reactants. The following tables summarize representative quantitative data for hydrogels formed through similar thioether crosslinking mechanisms.

Table 1: Rheological Properties of Thioether-Crosslinked PEG Hydrogels

| Precursor Concentration (w/v) | Storage Modulus (G') (Pa) | Gelation Time (min) |

| 5% | 500 - 1500 | 10 - 20 |

| 10% | 2000 - 5000 | 5 - 10 |

Note: Data are representative of hydrogels formed by reacting multi-arm PEG-thiol with a dihalide-PEG crosslinker.

Table 2: Swelling and Degradation Properties

| Property | Value | Conditions |

| Equilibrium Swelling Ratio | 15 - 30 | PBS, 37°C |

| Mass Loss (28 days) | < 10% | PBS, 37°C |

Note: Thioether bonds are generally stable to hydrolysis under physiological conditions. Degradation may be engineered by incorporating hydrolytically labile ester groups into the polymer backbone.

Applications in Drug Delivery and Tissue Engineering

The robust and biocompatible nature of hydrogels crosslinked with this compound makes them excellent candidates for various biomedical applications.

-

Controlled Drug Release: The porous network of the hydrogel can encapsulate therapeutic molecules, which are then released in a sustained manner through diffusion. The release rate can be tuned by altering the crosslinking density of the hydrogel.

-

Cell Encapsulation and Tissue Engineering: The bioorthogonal nature of the thiol-halide reaction allows for the encapsulation of living cells within the hydrogel matrix. The hydrogel can serve as a 3D scaffold that mimics the extracellular matrix, providing structural support and facilitating cell growth and tissue regeneration.

Biocompatibility and Cellular Response

Hydrogels formed from PEG are known for their excellent biocompatibility and low immunogenicity. The thioether linkages formed during the crosslinking process are generally considered to be biologically inert. The bromide ions released as a byproduct of the reaction are present at low concentrations and are not expected to elicit a significant cytotoxic response.

While specific signaling pathways directly modulated by this compound crosslinked hydrogels have not been extensively characterized, the physical properties of the hydrogel, such as stiffness and degradability, are known to influence cellular behavior.

For instance, the stiffness of the hydrogel can impact cell adhesion, proliferation, and differentiation through mechanotransduction pathways. The degradability of the scaffold can influence cell migration and tissue remodeling. Therefore, by tuning the formulation of the this compound crosslinked hydrogel, it is possible to create microenvironments that promote desired cellular responses for specific tissue engineering applications.

Conclusion

This compound is a versatile and effective crosslinker for the formation of PEG-based hydrogels. The resulting hydrogels, formed through a bioorthogonal thiol-halide reaction, exhibit tunable mechanical properties, good stability, and excellent biocompatibility. These characteristics make them highly promising materials for advanced applications in drug delivery and regenerative medicine. Further research into the specific interactions between these hydrogels and biological systems will continue to expand their utility in the biomedical field.

Methodological & Application

Application Notes and Protocols for Protein Conjugation Using Bromo-PEG5-bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction